1(2H)-Naphthalenone, 6-[(2-chlorophenyl)methoxy]-3,4-dihydro-
Overview
Description
1(2H)-Naphthalenone, 6-[(2-chlorophenyl)methoxy]-3,4-dihydro- is a synthetic organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of a naphthalene ring system with a methoxy group substituted at the 6-position and a 2-chlorophenyl group attached to the methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Naphthalenone, 6-[(2-chlorophenyl)methoxy]-3,4-dihydro- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorophenol and 1-tetralone.
Formation of the Methoxy Group: The 2-chlorophenol is reacted with a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate to form 2-chlorophenyl methoxy.
Coupling Reaction: The 2-chlorophenyl methoxy is then coupled with 1-tetralone using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 1(2H)-Naphthalenone, 6-[(2-chlorophenyl)methoxy]-3,4-dihydro- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst loading, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1(2H)-Naphthalenone, 6-[(2-chlorophenyl)methoxy]-3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amine or thiol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1(2H)-Naphthalenone, 6-[(2-chlorophenyl)methoxy]-3,4-dihydro- involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may result from its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1(2H)-Naphthalenone, 6-methoxy-3,4-dihydro-: Lacks the chlorophenyl group, which may result in different chemical and biological properties.
1(2H)-Naphthalenone, 6-[(4-chlorophenyl)methoxy]-3,4-dihydro-: Similar structure but with a different position of the chlorine atom on the phenyl ring, potentially leading to variations in reactivity and activity.
Uniqueness
1(2H)-Naphthalenone, 6-[(2-chlorophenyl)methoxy]-3,4-dihydro- is unique due to the specific positioning of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a lead compound for drug development or as a functional material in industrial applications.
Properties
IUPAC Name |
6-[(2-chlorophenyl)methoxy]-3,4-dihydro-2H-naphthalen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO2/c18-16-6-2-1-4-13(16)11-20-14-8-9-15-12(10-14)5-3-7-17(15)19/h1-2,4,6,8-10H,3,5,7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCMMHNILMDZSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)OCC3=CC=CC=C3Cl)C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60517144 | |
Record name | 6-[(2-Chlorophenyl)methoxy]-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60517144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88628-48-2 | |
Record name | 6-[(2-Chlorophenyl)methoxy]-3,4-dihydro-1(2H)-naphthalenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88628-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-[(2-Chlorophenyl)methoxy]-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60517144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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